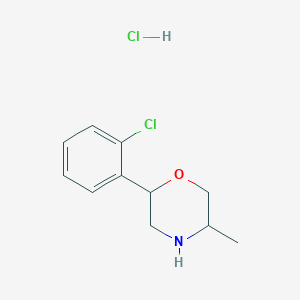

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride

Overview

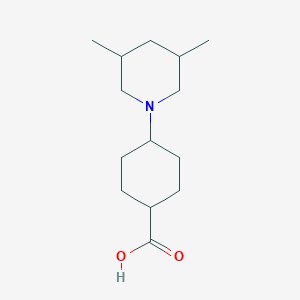

Description

This would typically include the compound’s systematic name, its common names, and its structural formula.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis

This would involve a discussion of how the compound reacts with other substances, including the products of these reactions and the conditions under which they occur.Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications

Synthesis and Structural Analysis

- The compound is utilized in stereoselective synthesis, forming N-methylmorpholinium tetrahydropyridine-thiolate, used for synthesizing 2-alkylthiotetrahydropyridines. The structure of one such derivative was determined via X-ray crystallographic analysis (Krivokolysko et al., 2001).

- Another study demonstrates its role in synthesizing ammonium tetrahydropyridine-thiolates, which further assist in creating 1-alkylthio-4-benzoyl-1-benzoylamino derivatives (Krivokolysko et al., 2001).

Crystal Structure and Bonding

- N-Methylmorpholinium chloride's crystal structure, a related compound, shows hydrogen bonds between halide ions and morpholinium protons, with lattice dimensions impacted by halide ion radii (Turnbull, 1997).

Chemical Transformation

- It is involved in optimized synthesis processes, like forming methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, with specific reaction conditions detailed for maximizing yield (Wang Guo-hua, 2008).

- In a related context, 2-Chloro-5-methylthiophene's synthesis, a versatile intermediate for pharmaceuticals and agrochemicals, is facilitated by reactions involving similar chlorophenyl compounds (Zhang-Qi Yang, 2010).

Environmental Impact Studies

- The oxidative transformation of triclosan and chlorophene by manganese oxides, related compounds to 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride, is studied for environmental impact analysis (Zhang & Huang, 2003).

Inclusion Compounds and Hydrogen Bonding

- The compound's derivatives form inclusion compounds with acetonitrile, showing unique hydrogen bonding patterns and crystal structures, providing insights into molecular interactions and stabilities (Dega-Szafran et al., 2002).

Photocatalytic Degradation Studies

- Studies on the degradation of chlorophenols, closely related to 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride, under solar irradiation provide insights into environmental remediation techniques (Gryglik et al., 2004).

Safety And Hazards

This would involve a discussion of any risks associated with handling or using the compound, including toxicity information and recommended safety precautions.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

properties

IUPAC Name |

2-(2-chlorophenyl)-5-methylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-8-7-14-11(6-13-8)9-4-2-3-5-10(9)12;/h2-5,8,11,13H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKBBUOIWYFACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)

![1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489383.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)

![Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1489389.png)

![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)

![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)